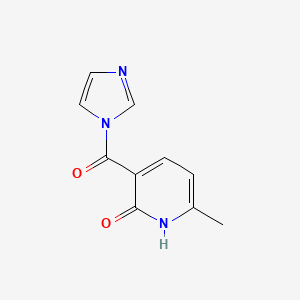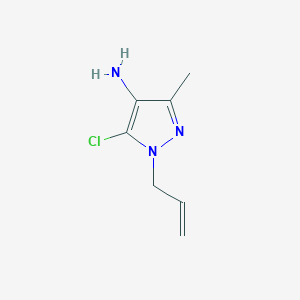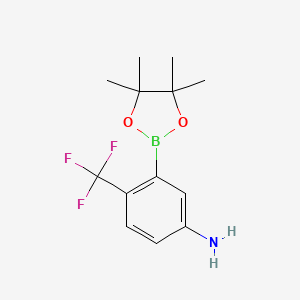![molecular formula C9H15NO2 B3360050 2-氮杂双环[2.2.1]庚烷-3-羧酸乙酯 CAS No. 88260-08-6](/img/structure/B3360050.png)
2-氮杂双环[2.2.1]庚烷-3-羧酸乙酯
概述
描述
Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is a compound that belongs to the class of organic compounds known as azabicyclo[2.2.1]heptanes . It is used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .
Synthesis Analysis
The synthesis of Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular formula of Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is C9H15NO2 . It has a molecular weight of 205.68 .Chemical Reactions Analysis
The electrophilic halogenation and chalcogenation (sulfenylation and selenenylation) of endo and exo isomers of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates bearing electron-withdrawing substituents at the nitrogen atoms with different reagents were studied . Halogenation of both endo and exo isomers gave exclusively the rearranged products .Physical and Chemical Properties Analysis
The physical state of Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate is solid . Its optical activity is α22 D +16.72°, c = 1 in methanol, at 589 nm .科学研究应用
不对称合成
2-氮杂双环[2.2.1]庚烷-3-羧酸乙酯衍生物已使用氮杂-狄尔斯-阿尔德反应合成。这些衍生物对不对称合成至关重要,不对称合成是产生具有特定手性构型的化合物中至关重要的过程。例如,使用手性亚胺离子环戊二烯,合成了 2-氮杂双环[2.2.1]庚烷-3-羧酸乙酯的特定衍生物,外消旋异构体的非对映异构体过量值高达 90:10 (Waldmann & Braun, 1991)。
新型合成方法
已经开发出合成 1-氮杂双环[2.2.1]庚烷-3-羧酸乙酯的创新方法,为有机合成领域做出了贡献。这包括制备这些酯的对映体纯形式的过程,这是立体选择性合成中的重大进步 (Cottrell et al., 1991)。
闭环反应
2-氮杂双环[2.2.1]庚烷-3-羧酸乙酯已用于闭环反应中,以产生各种双环脯氨酸酯对映异构体和其他衍生物。这些过程在复杂有机分子的合成中至关重要,并在药物设计中得到应用 (Palkó et al., 2009)。
抗疟活性
2-氮杂双环[2.2.1]庚烷-3-羧酸乙酯的衍生物已被评估其抗疟活性。这说明了这些化合物在药物化学中的潜力,特别是对于疟疾等疾病 (Ningsanont et al., 2003)。
骨架重排研究
该化合物已参与酸性条件下的骨架重排研究,提供了对反应机理和分子转化的见解。此类研究对于理解和开发新的合成途径至关重要 (Kobayashi et al., 1992)。
构象受限氨基酸的合成
已经进行了使用 2-氮杂双环[2.2.1]庚烷-3-羧酸乙酯合成构象受限氨基酸的对映体纯类似物的研究。这些研究对于新型肽和肽模拟物的开发至关重要 (Avenoza et al., 2002)。
安全和危害
未来方向
属性
IUPAC Name |
ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-7(5-6)10-8/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGGRDROGASHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C2)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532569 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88260-08-6 | |
| Record name | Ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
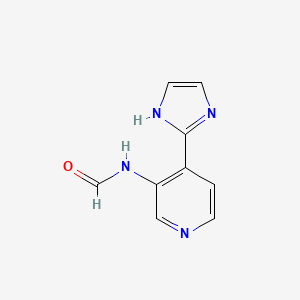
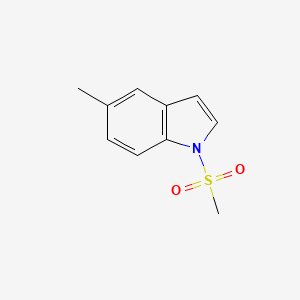
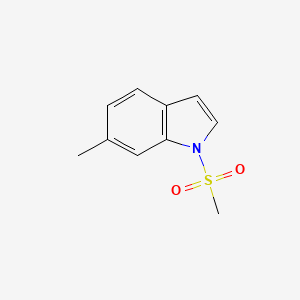


![1-[2-(Pyridin-4-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B3360014.png)
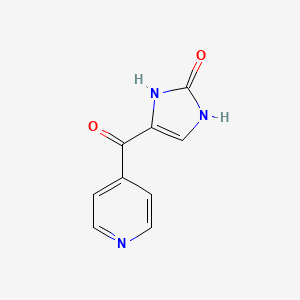
![1H-Pyrano[4,3-c]pyridine-1,4(3H)-dione](/img/structure/B3360022.png)

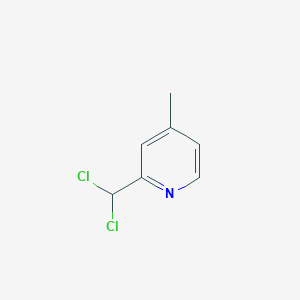
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidine-2,5-dione](/img/structure/B3360036.png)
